molecular formula C10H12N2OS B6182491 [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea CAS No. 2624109-33-5

[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea

Cat. No.: B6182491
CAS No.: 2624109-33-5
M. Wt: 208.3
InChI Key:
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Description

[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a hydroxy group and an indane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea typically involves the reaction of (1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-amine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as metal complexes, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea is used as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various metabolic pathways, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials. Its unique structure allows it to act as a building block for the development of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea involves its interaction with specific molecular targets. The hydroxy group and thiourea moiety enable it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea is unique due to its combination of a hydroxy group and a thiourea moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea involves the reaction of 1H-indene-1,2-diol with thiourea in the presence of a suitable catalyst.", "Starting Materials": [ "1H-indene-1,2-diol", "Thiourea" ], "Reaction": [ "Step 1: Dissolve 1H-indene-1,2-diol (1.0 g, 7.2 mmol) and thiourea (0.8 g, 10.8 mmol) in ethanol (20 mL) in a round-bottom flask.", "Step 2: Add a catalytic amount of hydrochloric acid (0.1 mL) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 5: Wash the product with cold ethanol and dry under vacuum to obtain [(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea as a white solid (yield: 80%)." ] }

CAS No.

2624109-33-5

Molecular Formula

C10H12N2OS

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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